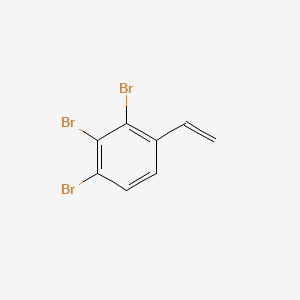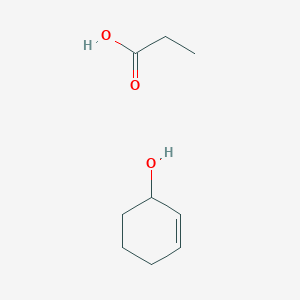
Cyclohex-2-en-1-ol;propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohex-2-en-1-ol;propanoic acid is an organic compound that consists of a cyclohexene ring with a hydroxyl group at the second position and a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Cyclohex-2-en-1-ol Synthesis
Hydration of Cyclohexene: Cyclohexene can be hydrated to form cyclohex-2-en-1-ol using a catalytic amount of sulfuric acid in the presence of water.
Reduction of Cyclohex-2-en-1-one: Cyclohex-2-en-1-one can be reduced to cyclohex-2-en-1-ol using sodium borohydride or lithium aluminum hydride as reducing agents.
-
Propanoic Acid Synthesis
Oxidation of Propanal: Propanal can be oxidized to propanoic acid using potassium permanganate or chromium trioxide.
Hydrolysis of Ethyl Propanoate: Ethyl propanoate can be hydrolyzed to propanoic acid using aqueous sodium hydroxide.
Industrial Production Methods
Cyclohex-2-en-1-ol: Industrially, cyclohex-2-en-1-ol can be produced via the catalytic hydrogenation of phenol.
Propanoic Acid: Propanoic acid is commonly produced through the hydrocarboxylation of ethylene using nickel carbonyl as a catalyst.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation
- Cyclohex-2-en-1-ol can be oxidized to cyclohex-2-en-1-one using oxidizing agents such as pyridinium chlorochromate.
- Propanoic acid can be further oxidized to carbon dioxide and water using strong oxidizing agents like potassium permanganate.
-
Reduction
- Cyclohex-2-en-1-ol can be reduced to cyclohexanol using hydrogen gas in the presence of a palladium catalyst.
- Propanoic acid can be reduced to propanal using lithium aluminum hydride.
-
Substitution
- The hydroxyl group in cyclohex-2-en-1-ol can be substituted with a halogen using reagents like thionyl chloride.
- The carboxyl group in propanoic acid can be converted to an ester using alcohols in the presence of an acid catalyst.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, pyridinium chlorochromate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: Cyclohex-2-en-1-one, carbon dioxide, water.
Reduction: Cyclohexanol, propanal.
Substitution: Halogenated cyclohexene derivatives, esters of propanoic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Cyclohex-2-en-1-ol;propanoic acid can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Biology
Enzyme Inhibition: This compound can be studied for its potential to inhibit specific enzymes, which could have therapeutic implications.
Metabolic Pathways: Research into its metabolism can provide insights into the biochemical pathways it influences.
Medicine
Drug Development: this compound derivatives may be explored for their potential as pharmaceutical agents.
Anti-inflammatory Properties: Propanoic acid derivatives are known for their anti-inflammatory effects, which could be harnessed in medical treatments.
Industry
Polymer Production: It can be used in the production of polymers with specific properties.
Flavor and Fragrance: Cyclohex-2-en-1-ol derivatives are used in the flavor and fragrance industry due to their pleasant aroma.
Wirkmechanismus
The mechanism of action of cyclohex-2-en-1-ol;propanoic acid involves its interaction with specific molecular targets. The hydroxyl group in cyclohex-2-en-1-ol can form hydrogen bonds with enzymes or receptors, influencing their activity. The carboxyl group in propanoic acid can participate in acid-base reactions, altering the pH of the environment and affecting biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanol: Similar to cyclohex-2-en-1-ol but lacks the double bond.
Cyclohex-2-en-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
Acetic Acid: Similar to propanoic acid but with one less carbon atom.
Butanoic Acid: Similar to propanoic acid but with one more carbon atom.
Uniqueness
Cyclohex-2-en-1-ol: The presence of both a hydroxyl group and a double bond in the cyclohexene ring makes it unique compared to cyclohexanol and cyclohex-2-en-1-one.
Propanoic Acid: Its intermediate chain length gives it distinct properties compared to acetic acid and butanoic acid, making it useful in different applications.
Eigenschaften
CAS-Nummer |
34745-78-3 |
|---|---|
Molekularformel |
C9H16O3 |
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
cyclohex-2-en-1-ol;propanoic acid |
InChI |
InChI=1S/C6H10O.C3H6O2/c7-6-4-2-1-3-5-6;1-2-3(4)5/h2,4,6-7H,1,3,5H2;2H2,1H3,(H,4,5) |
InChI-Schlüssel |
AMBAMOVYPXAXQK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)O.C1CC=CC(C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


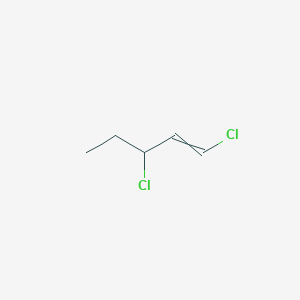
![2',2'-Dichloro-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,1'-cyclopropane]](/img/structure/B14692562.png)
![6-(7-Fluoro-9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B14692565.png)
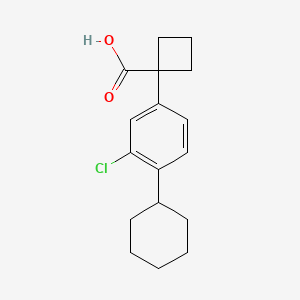
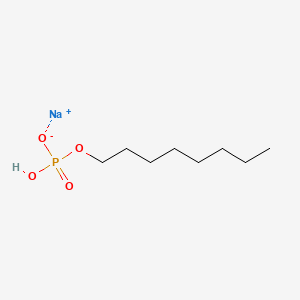
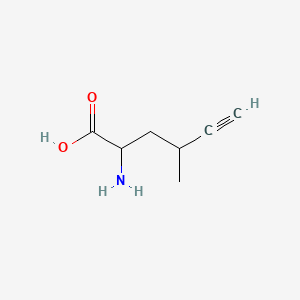
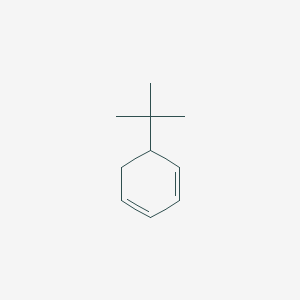
![1,1',1''-[Benzene-1,2,4-triyltri(ethene-2,1-diyl)]tribenzene](/img/structure/B14692600.png)
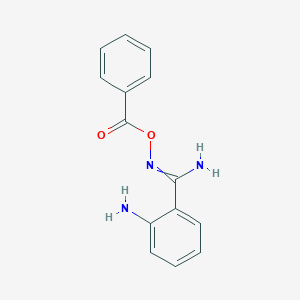
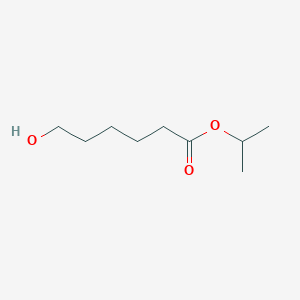
![(NE)-N-(2-bicyclo[3.2.1]octanylidene)hydroxylamine](/img/structure/B14692618.png)

![1-Ethenylspiro[2.4]hepta-4,6-diene](/img/structure/B14692625.png)
